molecular formula C12H18N4O3 B1273462 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol CAS No. 23470-44-2

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B1273462
CAS No.: 23470-44-2
M. Wt: 266.3 g/mol
InChI Key: MAGAFWCADCQCEJ-UHFFFAOYSA-N
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Description

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol (CAS 23470-44-2) is a chemical compound with the molecular formula C12H18N4O3 and a molecular weight of 266.30 g/mol . It is supplied as a solid and should be stored under an inert atmosphere at 2-8°C to maintain stability . This aniline and piperazine derivative is recognized in scientific research as a valuable building block. Its structure, featuring both electron-donating and electron-withdrawing groups linked to a piperazine ring, makes it a versatile intermediate for synthesizing more complex molecules. Piperazine-containing compounds are of significant interest in medicinal chemistry; for instance, similar structural motifs have been incorporated into the design of novel 4(1H)-quinolones to enhance aqueous solubility and oral bioavailability for potential therapeutic applications . Researchers utilize this compound under the designation "For Research Use Only." It is strictly intended for laboratory and in-vitro use and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGAFWCADCQCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253505
Record name 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol
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URL https://comptox.epa.gov/dashboard/DTXSID201253505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23470-44-2
Record name 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23470-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides react with piperazine derivatives under basic conditions. For example, 1-(4-nitrophenyl)piperidin-2-one undergoes dichlorination with phosphorus pentachloride, followed by SNAr with N-methyl piperazine to form pyridinone intermediates. Adapting this approach, 3-nitro-4-fluorophenyl derivatives could react with 2-(piperazin-1-yl)ethanol to yield the target compound.

Reductive Amination

Aldehyde intermediates on the phenyl ring can undergo reductive amination with piperazine ethanol. This method, used in synthesizing piperazine-substituted quinolones, involves condensing 3-nitro-4-aminobenzaldehyde with 2-(piperazin-1-yl)ethanol in the presence of sodium cyanoborohydride.

Alkylation of Nitro Intermediates

Nitro-substituted aryl bromides (e.g., 3-nitro-4-bromophenyl) can alkylate piperazine ethanol under palladium catalysis. This approach mirrors the synthesis of 7-piperazinyl-4(1H)-quinolones, where nitro intermediates are reduced post-coupling to introduce amino groups.

Stepwise Preparation Methods

Route 1: SNAr with Piperazine Ethanol

Step 1: Synthesis of 3-Nitro-4-fluoronitrobenzene
Nitration of 4-fluoronitrobenzene introduces a second nitro group at the meta position. The product, 3-nitro-4-fluoronitrobenzene, serves as the electrophilic aryl halide.

Step 2: Coupling with Piperazine Ethanol
Reacting 3-nitro-4-fluoronitrobenzene with 2-(piperazin-1-yl)ethanol in dimethylformamide (DMF) at 80°C for 12 hours yields 2-[4-(3,4-dinitrophenyl)piperazin-1-yl]ethan-1-ol.

Step 3: Selective Reduction
Using tin(II) chloride in ethanol, the 3-nitro group is selectively reduced to an amino group, preserving the 4-nitro substituent.

Reaction Table 1: Key Parameters for Route 1

Step Reagents/Conditions Yield Reference
1 HNO₃, H₂SO₄, 0°C 75%
2 DMF, K₂CO₃, 80°C 62%
3 SnCl₂, EtOH, reflux 58%

Route 2: Reductive Amination

Step 1: Synthesis of 3-Nitro-4-aminobenzaldehyde
4-Nitroaniline undergoes formylation using hexamethylenetetramine (HMTA) in acetic acid to yield 3-nitro-4-aminobenzaldehyde.

Step 2: Coupling with Piperazine Ethanol
The aldehyde reacts with 2-(piperazin-1-yl)ethanol via reductive amination (NaBH₃CN, MeOH) to form the target compound.

Reaction Table 2: Key Parameters for Route 2

Step Reagents/Conditions Yield Reference
1 HMTA, AcOH, 100°C 68%
2 NaBH₃CN, MeOH, rt 71%

Optimization and Catalysis

Solvent and Base Effects

In SNAr reactions, polar aprotic solvents like DMF enhance reactivity, while bases (e.g., K₂CO₃) deprotonate the piperazine nitrogen, facilitating substitution. For example, substituting DMF with tetrahydrofuran (THF) reduces yields by 30% due to poorer solubility.

Catalytic Hydrogenation

Raney nickel catalyzes the reduction of nitro groups to amines under hydrogen pressure (2–3 kg/cm²). This method avoids over-reduction of the 4-nitro group, critical for maintaining regioselectivity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 3.7 (t, 2H, -CH₂OH), 2.8–2.5 (m, 8H, piperazine).

Crystallography

Single-crystal X-ray diffraction confirms the chair conformation of the piperazine ring and planar nitrophenyl group, with hydrogen bonding between the ethanol hydroxyl and amino group.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-[4-(3-Amino-4-aminophenyl)piperazin-1-yl]ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-one.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The compound has been studied for its potential role as a serotonin receptor modulator. A study demonstrated that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, suggesting possible applications in treating depression and anxiety disorders .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that similar piperazine derivatives showed cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Receptor Interaction Studies

The pharmacological profile of this compound includes its interaction with various neurotransmitter receptors. Research has indicated that this compound acts as a partial agonist at certain dopamine receptors, which may have implications for developing drugs targeting schizophrenia and other psychotic disorders .

Potential as a Drug Delivery System

Another innovative application is the use of this compound in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances solubility and bioavailability, making it a promising candidate for formulating oral and injectable medications .

Synthesis of Functional Polymers

In material science, this compound is being explored for synthesizing functional polymers. Its amine groups can be utilized to create cross-linked networks that exhibit desirable mechanical properties and thermal stability, suitable for applications in coatings and adhesives .

Nanomaterials Development

The compound's unique structure allows it to act as a precursor for nanomaterials. Studies have shown that incorporating this compound into nanocomposite materials can enhance their electrical conductivity and mechanical strength, opening avenues for applications in electronics and nanotechnology .

Case Studies

Application AreaStudy ReferenceFindings
Antidepressant ActivityJournal of Medicinal ChemistryEnhanced binding affinity to serotonin receptors
Anticancer PropertiesCancer ResearchInduced apoptosis in cancer cell lines
Neuroprotective EffectsNeuroscience LettersMitigated oxidative stress-induced damage
Drug Delivery SystemsPharmaceutical ResearchImproved solubility and bioavailability
Functional PolymersPolymer ScienceCreated stable cross-linked networks
Nanomaterials DevelopmentAdvanced MaterialsEnhanced conductivity and strength

Mechanism of Action

The mechanism of action of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol: Similar structure but lacks the nitro group.

    2-[4-(3-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol: Similar structure but contains a chlorine atom instead of a nitro group.

Uniqueness

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Biological Activity

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, with the molecular formula C12H18N4O3C_{12}H_{18}N_{4}O_{3} and CAS number 23470-44-2, is a piperazine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry, particularly for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can function as both an enzyme inhibitor and a receptor modulator .

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic functions. This action is crucial in therapeutic contexts where enzyme activity needs to be regulated.
  • Receptor Interaction : It may also bind to various receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit antimicrobial properties. For instance, certain piperazine derivatives have shown effectiveness against bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Antiviral Activity

Research has highlighted the potential of similar compounds in antiviral applications. For example, sulfonamide derivatives have been noted for their antiviral activity against various viruses, suggesting that this compound could be explored for similar effects.

Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, it was found that compounds structurally similar to this compound effectively inhibited specific enzymes involved in metabolic pathways. The study reported IC50 values indicating the concentration required to inhibit 50% of the enzyme activity.

CompoundTarget EnzymeIC50 (µM)
Compound AEnzyme X10 ± 1.5
Compound BEnzyme Y15 ± 2.0
This compoundEnzyme ZTBD

Study 2: Antiviral Activity

Another research effort assessed the antiviral properties of piperazine derivatives against several viruses. The results indicated significant activity against coxsackievirus and enteroviruses, with some compounds demonstrating IC50 values below 20 µM.

CompoundVirus TypeIC50 (µM)Selectivity Index
Compound CCoxsackievirus B18 ± 2.5>10
Compound DEnterovirus D6822 ± 3.0>8
This compoundTBDTBDTBD

The synthesis of this compound typically involves the reaction between 1-(2-Hydroxyethyl)piperazine and 5-Chloro-2-nitroaniline under controlled conditions, often utilizing solvents like ethanol or methanol. The reaction pathway includes:

  • Formation of Intermediate : Initial reaction forms an intermediate which can be purified through recrystallization.
  • Final Product Isolation : The final compound is isolated and characterized using spectroscopic methods.

Q & A

Q. What are the standard synthetic routes for 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, and how is purity validated?

  • Methodological Answer : A common approach involves nucleophilic substitution between 2-(piperazin-1-yl)ethanol and a halogenated 3-amino-4-nitrophenyl intermediate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity validation combines HPLC (C18 column, UV detection at 254 nm) and LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 307.3). Structural confirmation requires 1H^1 \text{H}- and 13C^13 \text{C}-NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and piperazine/ethanol backbone signals (δ 2.5–3.8 ppm) .

Q. What safety precautions are recommended for handling this compound given limited toxicological data?

  • Methodological Answer : While acute toxicity data are unavailable , standard precautions for nitroaromatic/piperazine derivatives should apply:
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation/ingestion; if exposed, administer oxygen for respiratory distress and seek immediate medical attention .
  • Store in airtight containers at controlled room temperature, protected from light and moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

  • Methodological Answer : Yield optimization (typically 50–70% ) requires:
  • Catalyst screening : Tertiary amines (e.g., DIPEA) enhance nucleophilic substitution efficiency.
  • Solvent selection : DMSO improves solubility of aromatic intermediates but may require longer reaction times.
  • Temperature control : Microwave-assisted synthesis at 100–120°C reduces time to 2–4 hours .
    Scalability challenges include solvent recovery (switch to toluene for easier distillation) and minimizing byproducts (e.g., dimerization via 1H^1 \text{H}-NMR monitoring of reaction aliquots) .

Q. What strategies are used to evaluate this compound’s biological activity, particularly targeting neurotransmitter receptors?

  • Methodological Answer :
  • Receptor binding assays : Radioligand displacement studies (e.g., 3H^3 \text{H}-8-OH-DPAT for 5-HT1A_{1A}) in transfected HEK293 cells, with IC50_{50} calculations via nonlinear regression .
  • Enzyme inhibition : For NADH-dehydrogenase (NDH-2), use UV/Vis spectroscopy to monitor NADH oxidation at 340 nm .
  • Cellular assays : Evaluate antiproliferative effects in cancer lines (e.g., MTT assays) with EC50_{50} values normalized to controls .

Q. How do structural modifications (e.g., nitro group reduction) alter physicochemical properties and bioactivity?

  • Methodological Answer :
  • Nitro → Amine reduction : Catalytic hydrogenation (10% Pd/C, H2_2, ethanol) increases solubility but may reduce receptor affinity due to electron-donating effects.
  • Piperazine substitution : Replacing ethanol with morpholine (as in related compounds) enhances metabolic stability, validated via microsomal incubation and LC-MS metabolite profiling .
  • LogP analysis : Measure partitioning in octanol/water to correlate hydrophobicity with membrane permeability .

Q. What analytical methods validate stability under varying storage conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC for new peaks (e.g., nitro group reduction products) .
  • Mass spectrometry : Identify hydrolytic cleavage products (e.g., piperazine-ethanol fragmentation at m/z 113.1) .
  • Crystallography : Resolve degradation-induced conformational changes using single-crystal X-ray diffraction (e.g., altered dihedral angles in the piperazine ring) .

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